molecular formula C17H24O2 B14504356 1-(3-Phenyloxiran-2-YL)nonan-1-one CAS No. 63301-29-1

1-(3-Phenyloxiran-2-YL)nonan-1-one

Cat. No.: B14504356
CAS No.: 63301-29-1
M. Wt: 260.4 g/mol
InChI Key: PDJXQGQTOUVKHG-UHFFFAOYSA-N
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Description

1-(3-Phenyloxiran-2-YL)nonan-1-one is an organic compound characterized by the presence of a phenyloxirane moiety attached to a nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyloxiran-2-YL)nonan-1-one typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the epoxidation of a styrene derivative using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the phenyloxirane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyloxiran-2-YL)nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Phenyloxiran-2-YL)nonan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Phenyloxiran-2-YL)nonan-1-one involves its interaction with molecular targets through the oxirane ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application .

Properties

CAS No.

63301-29-1

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-(3-phenyloxiran-2-yl)nonan-1-one

InChI

InChI=1S/C17H24O2/c1-2-3-4-5-6-10-13-15(18)17-16(19-17)14-11-8-7-9-12-14/h7-9,11-12,16-17H,2-6,10,13H2,1H3

InChI Key

PDJXQGQTOUVKHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

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